molecular formula C13H6F4O B1302298 3,3',4,4'-Tetrafluorobenzophenone CAS No. 117320-03-3

3,3',4,4'-Tetrafluorobenzophenone

Cat. No.: B1302298
CAS No.: 117320-03-3
M. Wt: 254.18 g/mol
InChI Key: JJJYUJKMLDIINP-UHFFFAOYSA-N
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Description

3,3’,4,4’-Tetrafluorobenzophenone is an organic compound with the molecular formula C13H6F4O. It is a derivative of benzophenone where four hydrogen atoms are replaced by fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3’,4,4’-Tetrafluorobenzophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of fluorinated benzene derivatives with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In industrial settings, the production of 3,3’,4,4’-Tetrafluorobenzophenone often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for efficiency and cost-effectiveness, with continuous monitoring of reaction parameters to ensure consistent product quality. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain high-purity 3,3’,4,4’-Tetrafluorobenzophenone.

Chemical Reactions Analysis

Types of Reactions

3,3’,4,4’-Tetrafluorobenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3,3’,4,4’-Tetrafluorobenzophenone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, coatings, and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3’,4,4’-Tetrafluorobenzophenone involves its interaction with molecular targets through its ketone and fluorine functional groups. The compound can form hydrogen bonds, van der Waals interactions, and other non-covalent interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,3’,4,4’-Tetramethylbenzophenone: A derivative with methyl groups instead of fluorine atoms.

    3,3’,4,4’-Tetrachlorobenzophenone: A derivative with chlorine atoms instead of fluorine atoms.

    3,3’,4,4’-Tetrafluorobenzophenonetetracarboxylic dianhydride: A related compound with additional carboxylic acid groups.

Uniqueness

3,3’,4,4’-Tetrafluorobenzophenone is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications where other derivatives may not be suitable.

Properties

IUPAC Name

bis(3,4-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F4O/c14-9-3-1-7(5-11(9)16)13(18)8-2-4-10(15)12(17)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJYUJKMLDIINP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375228
Record name 3,3',4,4'-Tetrafluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117320-03-3
Record name 3,3',4,4'-Tetrafluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3,4-difluorobenzoyl chloride (2.206 g, 12.5 mmol) in ethyl ether (20 mL) was cooled to 0° C. and treated with the crude mixture from Example 31 (25 mmol). The reaction was stirred at 0° C. (3 h) and quenched with aqueous ammonium chloride solution. The resulting mixture was stirred at room temperature overnight. The aqueous layer was extracted with two additional portions of ethyl ether and the combined organic extracts were washed with brine, dried over Na2SO4, and concentrated under reduced pressure. Flash chromatography on silica gel (5% EtOAc/hexane) afforded the title compound (28).
Quantity
2.206 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude mixture
Quantity
25 mmol
Type
reactant
Reaction Step Two

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